molecular formula C2H9N4O5P B3028872 Guanylurea phosphate CAS No. 36897-89-9

Guanylurea phosphate

Cat. No.: B3028872
CAS No.: 36897-89-9
M. Wt: 200.09 g/mol
InChI Key: ZHURYQINAXWNAH-UHFFFAOYSA-N
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Description

Guanylurea phosphate is a chemical compound known for its fire-retardant properties and its applications in various fields such as chemistry, biology, and industry. It is a semi-organic compound that has gained attention due to its effectiveness in reducing flammability and its potential use in nonlinear optical applications.

Preparation Methods

Guanylurea phosphate can be synthesized through a reaction involving dicyandiamide and phosphoric acid. The preparation method typically involves the following steps :

    Stirring and Mixing: Dicyandiamide is mixed with purified water and stirred.

    Heating: The mixture is slowly heated until the dicyandiamide is completely dissolved.

    Addition of Phosphoric Acid: Phosphoric acid is added dropwise to the solution.

    Crystallization: The solution is maintained at a specific temperature for a period, then cooled to allow crystallization.

    Centrifugation and Drying: The crystallized product is centrifuged, dried, and packaged.

This method is advantageous due to its simplicity, mild reaction conditions, high yield, and environmental friendliness.

Chemical Reactions Analysis

Guanylurea phosphate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Guanylurea phosphate can be compared with other similar compounds such as:

  • Guanidine Phosphate
  • Melamine Monophosphate
  • Polyphosphoramides
  • Phosphorylamides
  • Phosphonitrilic Compounds

These compounds share similar fire-retardant properties but differ in their chemical structures and specific applications. This compound is unique due to its semi-organic nature and its effectiveness in both fire retardancy and nonlinear optical applications .

Conclusion

This compound is a versatile compound with significant applications in fire retardancy, nonlinear optics, and medical devices. Its unique properties and effective preparation methods make it a valuable material in various scientific and industrial fields.

Properties

IUPAC Name

diaminomethylideneurea;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHURYQINAXWNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9N4O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5420-79-1, 36897-89-9, 84946-06-5
Record name Urea, (aminoiminomethyl)-, phosphate (3:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5420-79-1
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Record name Urea, (aminoiminomethyl)-, phosphate (1:1)
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Record name Urea, (aminoiminomethyl)-, phosphate (2:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17675-60-4, 36897-89-9, 5420-79-1
Record name Urea, N-(aminoiminomethyl)-, phosphate (1:?)
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URL https://commonchemistry.cas.org/detail?cas_rn=17675-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC267685
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Record name Urea, N-(aminoiminomethyl)-, phosphate (1:?)
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Record name Amidinourea phosphate
Source European Chemicals Agency (ECHA)
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Record name DICYANDIAMIDINE PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is guanylurea phosphate (GUP) primarily used for in the provided research papers?

A1: The research papers primarily focus on this compound (GUP) as a fire retardant for various materials, including wood, bamboo, and insulation paper. [, , , , , , , , , , , , , , ]

Q2: How does GUP contribute to fire retardancy in materials like wood and bamboo?

A2: GUP exhibits its fire-retardant properties through several mechanisms:

  • Catalytic Charring: GUP promotes the formation of a char layer on the material's surface when exposed to heat. This char layer acts as a protective barrier, insulating the underlying material from further combustion. [, , ]
  • Intumescence: In some formulations, GUP is part of an intumescent system. When heated, this system swells and forms a thick, insulating foam that helps to shield the material from heat and oxygen. []

Q3: Are there any synergistic effects observed when GUP is combined with other fire retardants?

A3: Yes, studies demonstrate a strong synergistic effect when GUP is combined with boric acid. This combination leads to enhanced fire retardancy compared to either compound used alone. Researchers attribute this synergy to the combined catalytic charring effect and potential interactions between their decomposition products. [, ]

Q4: What is the impact of GUP particle size on its fire retardant efficacy?

A4: Research indicates that GUP in microsphere form, with a smaller particle size than its crystal form, demonstrates a greater ability to inhibit heat and smoke release during combustion. This enhanced performance is attributed to better distribution and interaction within the material. []

Q5: Does GUP treatment affect the physical and mechanical properties of materials like particleboard?

A5: Treatment with GUP can influence the physical and mechanical properties of materials like particleboard, though the extent varies depending on the formulation and concentration used.

  • Positive Effects: Some studies report that GUP treatment can improve specific properties, such as internal bond strength. [, ]

Q6: How does the formulation of GUP-based fire retardants affect their hygroscopicity?

A6: Hygroscopicity, the ability to attract and hold water molecules, varies among GUP-containing fire retardants depending on their formulation:

  • Individual Components: GUP itself exhibits moderate hygroscopicity compared to other fire-retardant chemicals like diammonium phosphate (DAP) or urea. []
  • Formulated Mixtures: A newly formulated GUP-based fire retardant, FRW, demonstrates significantly reduced hygroscopicity, suggesting that the specific formulation can impact this property. []

Q7: What analytical techniques are commonly employed to study the fire-retardant mechanisms of GUP?

A7: Researchers utilize various analytical techniques to investigate the fire-retardant mechanisms of GUP and its formulations:

  • Cone Calorimetry: This method measures heat release rate, total heat release, smoke production, and other fire-related parameters, providing insights into the material's burning behavior. [, ]
  • Thermogravimetric Analysis (TGA): TGA analyzes the weight loss of a material as a function of temperature, revealing information about decomposition stages and char formation. [, , ]
  • Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample, providing information on phase transitions and chemical reactions occurring during heating. []
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR analyzes the infrared spectrum of a material, identifying functional groups and providing insights into chemical changes occurring during combustion. [, ]
  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface, revealing morphological changes and the distribution of fire retardants within the material. [, ]
  • Energy-dispersive X-ray spectroscopy (EDXA): Often used in conjunction with SEM, EDXA analyzes the elemental composition of the material, confirming the presence and distribution of specific elements from the fire retardant. []

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